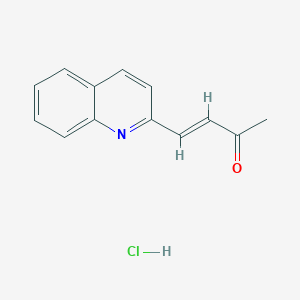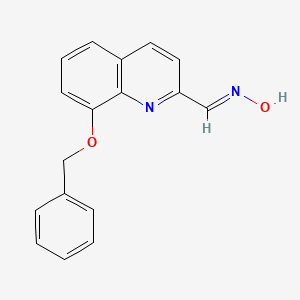![molecular formula C17H20N4O3 B6123995 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as AG-024322, is a small molecule inhibitor that has gained attention in the field of cancer research. It was initially discovered by scientists at Pfizer and later acquired by Astellas Pharma. AG-024322 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用机制
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone inhibits the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK5. These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells. By inhibiting these kinases, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone causes cell cycle arrest and ultimately cell death in cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is also often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects in cancer cells. It causes cell cycle arrest in the G2/M phase, which is associated with DNA damage response and repair. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF) and its receptor, which are important for the formation of new blood vessels.
实验室实验的优点和局限性
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and sensitize them to radiation therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has some limitations, including its moderate yield and purity, which can make it difficult to work with. In addition, it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
未来方向
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and viral infections. Furthermore, future research could focus on improving the synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone to increase its yield and purity, as well as developing more potent and selective inhibitors of CDKs and EGFR.
合成方法
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves several steps, starting with the reaction of 1,3-benzodioxole with methylamine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperazine. This intermediate is then reacted with 2-amino-6-methyl-4(3H)-pyrimidinone in the presence of a coupling agent to yield 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. The overall yield of this synthesis is moderate, but improvements have been made to increase the yield and purity of the final product.
科学研究应用
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant treatment for cancer patients. Furthermore, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-8-16(22)19-17(18-12)21-6-4-20(5-7-21)10-13-2-3-14-15(9-13)24-11-23-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPAGJMOIKIIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123950.png)
![N-(4-ethoxyphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123953.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6123977.png)


![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)
![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)